5-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxybenzamide
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Description
Chemical Reactions Analysis
The chemical reactions involving “5-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxybenzamide” would depend on the conditions and reagents used. Unfortunately, specific chemical reactions involving this compound are not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, specific physical and chemical properties for “5-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxybenzamide” are not available in the searched resources .Scientific Research Applications
Anti-Inflammatory Activities
The pharmacological screening of derivatives derived from 5-chloro-N-(4-(cinnamoyl)phenyl)-2-methoxybenzamides revealed promising anti-inflammatory properties . These compounds demonstrated reduced toxicity and good anti-inflammatory activities. Further investigation into their mechanisms of action and potential therapeutic applications is warranted.
Antithrombotic Agent
Compound 5, which contains the neutral ligand chlorothiophene, has been identified as a novel antithrombotic agent. It combines good oral bioavailability with high potency for nonbasic interactions. Currently, compound 5 is under clinical development for the prevention and treatment of thromboembolic diseases .
ALK-Mediated STAT3 Phosphorylation Inhibition
Certain derivatives of 5-chloro-N-(4-(4,5-dihydro-5-(substituted phenyl)-1-methyl-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamides were evaluated for their inhibition of ALK-mediated STAT3 phosphorylation. These compounds showed promise in inhibiting this pathway, which has implications in cancer and other diseases .
Dopamine D2 and Serotonin 5-HT3 Receptor Dual Antagonist
Researchers synthesized benzamides from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and 6-amino-1,4-dialkylhexahydro-1,4-diazepines. These compounds were evaluated for their binding affinity to dopamine D2 and serotonin 5-HT3 receptors. The search for a dual antagonist with potential broad antiemetic properties led to these investigations .
Heterocyclic Derivatives
The pyrazoline derivatives derived from 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamides have been explored for various biological activities. These include analgesic, antipyretic, antirheumatic, antibacterial, antifungal, antimicrobial, antiviral, and anti-arthritis effects. Additionally, some derivatives exhibited anticancer, androgenic, anabolic, and anti-arrhythmic activities .
properties
IUPAC Name |
5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-19-12-3-2-10(15)8-11(12)13(17)16-9-14(18)4-6-20-7-5-14/h2-3,8,18H,4-7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBQEAZMFURPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxybenzamide |
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